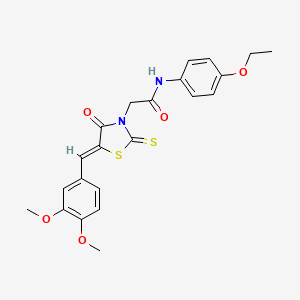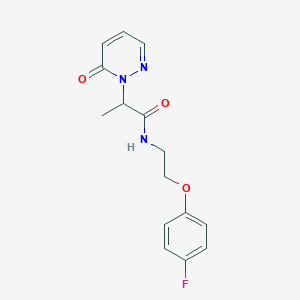
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known as FEPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FEPP is a synthetic compound that was first synthesized in 2013 and has since been studied for its various properties and applications.
Mécanisme D'action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to work by interacting with various proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its potential use in cancer and neurological disease treatment.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, leading to its potential use in treating cardiovascular diseases. This compound has also been shown to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has several advantages for use in lab experiments, including its synthetic nature, which allows for precise control over its properties and characteristics. However, one limitation of this compound is its relatively new nature, which means that more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide. One potential area of research is its use in combination with other drugs for cancer treatment. This compound has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 6-oxopyridazin-1(6H)-yl)propanoic acid with 4-fluorophenol and 2-chloroethylamine hydrochloride. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-(4-fluorophenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in treating Alzheimer's disease and stroke by reducing inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-11(19-14(20)3-2-8-18-19)15(21)17-9-10-22-13-6-4-12(16)5-7-13/h2-8,11H,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDSLVODHNBHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide](/img/structure/B2847541.png)
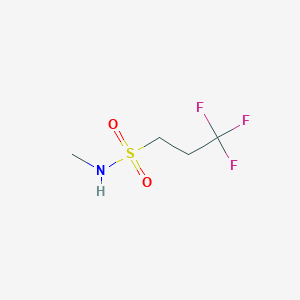
![N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide](/img/structure/B2847544.png)
![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)
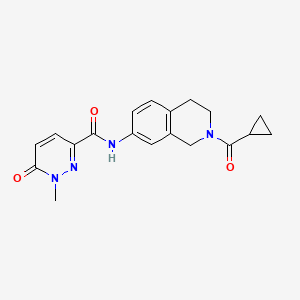
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2847549.png)
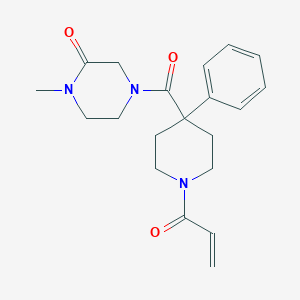


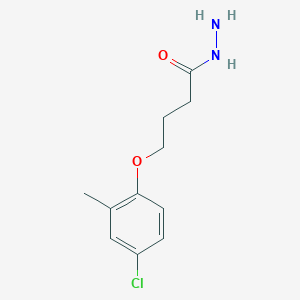
![1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2847560.png)
![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)

